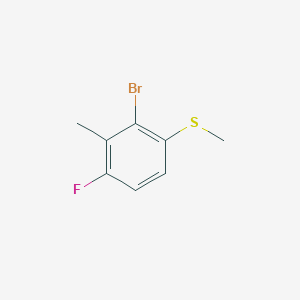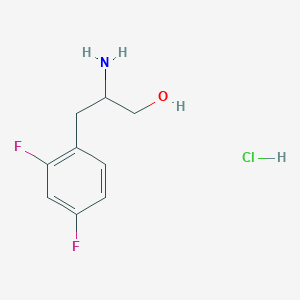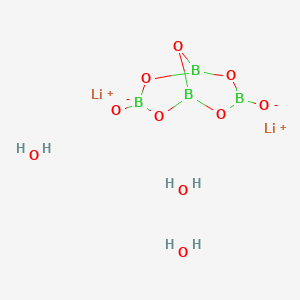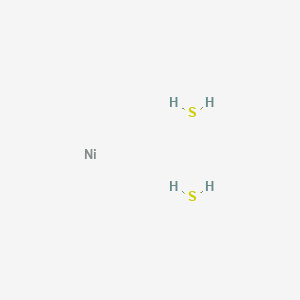
Nickel sulfide; 99% (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel sulfide is a compound with the formula NiS. It is a black solid that is produced by treating nickel(II) salts with hydrogen sulfide . It has been widely used in various applications due to its high thermal and chemical stability, cost-effectiveness, and relatively narrow band gaps .
Synthesis Analysis
Nickel sulfide can be synthesized through several methods. One common method involves the precipitation of nickel(II) salts with hydrogen sulfide . Recent advances have also explored the use of atomic layer deposition (ALD) and other controlled synthesis procedures to influence the active structure, compositions, shape, and size of nickel sulfide for enhanced performance .
Molecular Structure Analysis
Nickel sulfide has a cubic crystal structure . The molecular weight of nickel sulfide is 90.758 .
Chemical Reactions Analysis
Nickel sulfide participates in various chemical reactions. For instance, it can react with hydrogen sulfide to form solid black nickel sulfide . It can also undergo oxidation in neutral medium at ambient conditions to form NiSO4 .
Physical And Chemical Properties Analysis
Nickel sulfide is a hard silver white metal that forms cubic crystals. It is malleable, ductile, and has superior strength and corrosion resistance. The metal is a fair conductor of heat and electricity and exhibits magnetic properties below 345°C .
Wissenschaftliche Forschungsanwendungen
Environmental Water Remediation
Nickel sulfide-based heterostructures have shown significant potential in environmental science, particularly in water purification, pollutant monitoring, and environmental remediation . They are especially effective in advanced oxidation processes for wastewater treatment . Nickel sulfides are emerging semiconductors due to their relatively narrow band gaps, high thermal and chemical stability, and cost-effectiveness .
Photocatalysis
Nickel sulfide nanocomposites have been used in enhanced photocatalytic degradation . Their unique optical, structural, and electronic characteristics enable the effective use of solar energy to drive various catalytic reactions . These reactions have potential uses in environmental remediation with sustainable energy production .
Electrode Material for Batteries
Nickel sulfide has been used as an electrode material for Li, Na, K, and Mg ion batteries . Its high stability and cost-effectiveness make it an ideal choice for this application .
Solar Cells
Nickel sulfide is used in dye-sensitized solar cells . Its unique properties, such as its narrow band gap and high stability, make it an excellent material for this application .
Supercapacitors
Nickel sulfide has been used in electrochemical supercapacitors . Its high stability and cost-effectiveness make it a suitable material for this application .
Electrocatalysts for Oxygen/Hydrogen Evolution Reaction
Nickel sulfide has been used as an electrocatalyst for the oxygen/hydrogen evolution reaction . Its unique properties make it an effective catalyst for this reaction .
Wirkmechanismus
Target of Action
Nickel sulfide (NiS) is a versatile compound with a wide range of applications, from catalysis to environmental remediation . Its primary targets are often dependent on the specific application. For instance, in environmental applications such as water purification, NiS targets pollutants for degradation . In the context of bioleaching, NiS interacts with microbial cells, enabling metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Mode of Action
The interaction of NiS with its targets involves complex chemical reactions. In the case of atomic layer deposition, NiS interacts with amidine metal precursors, leading to the formation of sulfhydrylated groups on the surface . In bioleaching, NiS dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . In photocatalytic applications, NiS can be modified through metal and non-metal doping, heterojunction, and nanocomposite formation for enhanced photocatalytic performance .
Biochemical Pathways
NiS affects various biochemical pathways. In microbial bioleaching, the dissolution of metal sulfides occurs via the thiosulfate or polysulfide pathway . In human epithelial cells, NiS can cause oxidative stress, genomic DNA damage, epigenetic effects, and regulation of gene expression by activating certain transcription factors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NiS is limited. It’s known that nis is insoluble in water , which could impact its bioavailability and distribution in biological systems
Result of Action
The molecular and cellular effects of NiS action are diverse and context-dependent. In human epithelial cells, NiS can cause oxidative stress, genomic DNA damage, and changes in gene expression . In environmental applications, NiS can degrade pollutants, contributing to water purification .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NiS. For instance, in photocatalytic applications, the performance of NiS can be influenced by factors such as light intensity and the presence of other substances . In bioleaching, the efficiency of NiS dissolution can be affected by the mineralogy of the metal sulfides and their acid solubility .
Safety and Hazards
Zukünftige Richtungen
Nickel sulfide has been gaining attention in various fields such as environmental science and energy storage. Its potential applications include water purification, pollutant monitoring, environmental remediation, and supercapacitors . Future research is expected to focus on improving the performance of nickel sulfide in these applications and exploring new ones .
Eigenschaften
IUPAC Name |
nickel;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2H2S/h;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSXTNBQQMXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NiS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel;sulfane | |
CAS RN |
12035-51-7 |
Source


|
| Record name | Nickel sulfide (NiS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





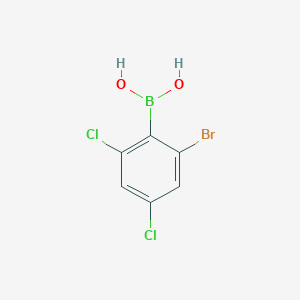
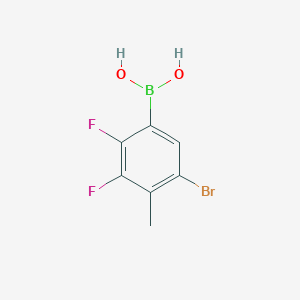


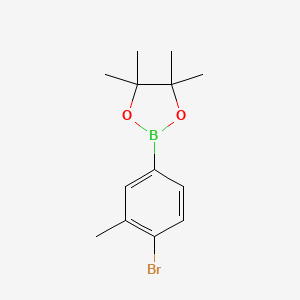
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)
